molecular formula C10H15N B1608869 3-Phenylbutylamine CAS No. 38135-56-7

3-Phenylbutylamine

Cat. No.: B1608869
CAS No.: 38135-56-7
M. Wt: 149.23 g/mol
InChI Key: HJMCIHLESAJJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylbutylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMCIHLESAJJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959074
Record name 3-Phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38135-56-7
Record name γ-Methylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38135-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038135567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylbutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Definitional and Structural Context Within Phenylalkylamines

3-Phenylbutylamine is a chemical compound classified within the broader family of phenylalkylamines. ontosight.ai Its structure is characterized by a phenyl group attached to a butylamine (B146782) chain. ontosight.ai The chemical formula for this compound is C₁₀H₁₅N. alfa-chemistry.comnih.gov Structurally, it is a primary amine, meaning it possesses a single amino group (-NH2). ontosight.ai This functional group is a key determinant of its chemical and potential biological properties. ontosight.ai

The phenylalkylamine class encompasses a wide range of compounds that share a common structural backbone: a phenyl ring linked to an alkyl chain with an amine group. This core structure allows for extensive variation through the substitution of different functional groups at various positions on both the phenyl ring and the alkyl chain. This compound is specifically a derivative of butylamine, where a phenyl group is attached at the third carbon of the butyl chain. drugbank.com It is structurally related to amphetamines but is distinguished by the absence of the alpha-methyl group that is characteristic of amphetamine and its derivatives. ontosight.ai

Interactive Table: Structural Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
This compound C₁₀H₁₅N 149.23 Phenyl group on a butylamine chain at the 3-position. ontosight.aialfa-chemistry.comnih.gov
4-Phenylbutylamine (B88947) C₁₀H₁₅N 149.23 Phenyl group on a butylamine chain at the 4-position.
(S)-3-Methyl-2-phenylbutylamine C₁₁H₁₇N 163.26 Phenyl group and a methyl substituent on a butylamine backbone. nih.gov

Overview of Historical and Current Research Interest in Phenylalkylamine Compounds

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing this compound primarily involve the transformation of functional groups on a pre-existing phenylbutane skeleton. These routes are valued for their reliability and use of accessible starting materials.

Reductive Processes from Corresponding Nitro Compound Precursors

A foundational method for the synthesis of primary amines is the reduction of a corresponding nitro compound. unacademy.com For this compound, this process begins with a suitable nitrophenylbutane precursor, such as 1-nitro-3-phenylbutane. The nitro group (-NO₂) is reduced to a primary amine group (-NH₂). This transformation can be achieved through several reducing systems. ontosight.ai

Catalytic hydrogenation is a common approach, where hydrogen gas (H₂) is used in the presence of a metal catalyst like palladium (Pd), platinum (Pt), or Raney nickel (RaNi). unacademy.comgoogle.com The reaction is typically carried out in a solvent such as ethanol. Another effective method is chemical reduction using active metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, most commonly concentrated hydrochloric acid (HCl). unacademy.com This method is particularly favored when other functional groups sensitive to catalytic hydrogenation, such as carbon-carbon double bonds, are present in the molecule. unacademy.com

The general reaction is as follows: R-NO₂ + 3H₂ → R-NH₂ + 2H₂O unacademy.com

The precursor, 1-nitro-3-phenylbutane, can itself be synthesized from precursor molecules, for example, through the reaction of an appropriate halide with sodium nitrite. brieflands.com

Table 1: Common Reagents for Nitro Group Reduction

Reduction Method Reagents Typical Conditions
Catalytic Hydrogenation H₂ with Pd/C, PtO₂, or Raney Ni Pressurized H₂ atmosphere, various solvents (e.g., ethanol)

Amination Reactions of Halogenated Phenylbutyl Intermediates

Amination of halogenated phenylbutyl intermediates provides another direct route to this compound. ontosight.ai This nucleophilic substitution reaction involves treating a 3-phenylbutyl halide (e.g., 1-chloro-3-phenylbutane or 1-bromo-3-phenylbutane) with ammonia (B1221849) (NH₃). The ammonia molecule displaces the halide ion to form the primary amine.

This process, known as ammonolysis, is often carried out in an aqueous or alcoholic solution of ammonia, sometimes under pressure and at elevated temperatures. unacademy.com A significant challenge with this method is controlling the extent of alkylation. The primary amine product is also nucleophilic and can react with additional alkyl halide, leading to the formation of secondary and tertiary amines as byproducts. masterorganicchemistry.com Using a large excess of ammonia can help to favor the formation of the primary amine.

Advanced Synthetic Strategies and Enantioselective Approaches

As this compound is a chiral compound, existing as (R) and (S) enantiomers, advanced synthetic methods often focus on producing enantiomerically pure forms. These methods are crucial for applications where a specific stereoisomer is required.

Catalytic Hydrogenation Pathways for Related Amine Syntheses

Catalytic asymmetric hydrogenation is a powerful tool for producing chiral amines. acs.org While direct data on this compound is limited, the principles are well-established for structurally related amines. nih.govsioc-journal.cn This strategy typically involves the hydrogenation of a prochiral imine or enamine using a chiral transition metal catalyst. acs.orgnih.gov

The most direct approach is the asymmetric hydrogenation of a prochiral imine. sioc-journal.cn For this compound, this would involve the reduction of an imine formed from 4-phenyl-2-butanone. Catalysts for these reactions are often complexes of iridium (Ir), rhodium (Rh), or ruthenium (Ru) with chiral phosphine (B1218219) ligands. ajchem-b.comnih.gov These catalysts create a chiral environment that directs the addition of hydrogen across the C=N double bond, leading to a preference for one enantiomer of the amine over the other. chinesechemsoc.org

Table 2: Catalysts in Asymmetric Hydrogenation for Chiral Amine Synthesis

Metal Common Chiral Ligands Substrate Type
Iridium (Ir) Phosphoramidites, MeO-BIPHEP Imines, Quinolines. ajchem-b.comnih.gov
Rhodium (Rh) DuPhos, Josiphos Enamides, Imines. ajchem-b.com

Reductive amination is another highly versatile method. wikipedia.org This one-pot reaction combines a ketone (4-phenyl-2-butanone) and an amine source (like ammonia) with a reducing agent. masterorganicchemistry.comacsgcipr.org The reaction proceeds through an intermediate imine which is reduced in situ. wikipedia.org For asymmetric synthesis, chiral catalysts can be employed during the reduction step. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com

Biocatalytic Transformations for Chiral Amine Production

Biocatalysis offers an environmentally friendly and highly selective alternative for producing chiral amines. Transaminases (TAs), or aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. rsc.org

To synthesize chiral this compound, a transaminase could be used to aminate 4-phenyl-2-butanone. The reaction requires an amine donor, such as isopropylamine (B41738) or alanine, and the cofactor pyridoxal-5'-phosphate (PLP). rsc.orggoogle.com The key advantage of transaminases is their excellent enantioselectivity, often producing the desired amine with very high enantiomeric excess. Research has led to the development of engineered transaminases with broad substrate scopes, making them applicable to a wide range of ketones, including those structurally similar to 4-phenyl-2-butanone. nih.gov

Chiral Resolution Techniques for Enantiopure Derivatives

When a synthesis results in a racemic mixture (a 50:50 mix of both enantiomers), chiral resolution can be employed to separate them. libretexts.org A classic and scalable method is the formation of diastereomeric salts. bioduro.com

This technique involves reacting the racemic amine with a single, pure enantiomer of a chiral acid, often referred to as a resolving agent. libretexts.orgwikipedia.org Common resolving agents for amines include tartaric acid and (S)-mandelic acid. wikipedia.org The reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. pharmtech.com After separating the less soluble diastereomeric salt, a simple acid-base workup is used to remove the resolving agent, yielding the enantiomerically pure amine. wikipedia.org This method remains a preferred technique in industry due to its scalability and cost-effectiveness. bioduro.com

Development of Novel Precursors and Starting Materials

The synthesis of this compound has evolved beyond traditional chemical routes, with significant research focusing on the development of novel precursors and starting materials. These advancements aim to improve efficiency, stereoselectivity, and sustainability. Modern approaches increasingly leverage prochiral ketones, functionalized amino acids, and nitro-compounds, often in combination with biocatalytic or asymmetric catalytic systems.

A primary focus in modern synthetic chemistry is the use of prochiral ketones, which can be converted into chiral amines through asymmetric methods. frontiersin.orgmdpi.com Biocatalysis, employing enzymes such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs), has emerged as a powerful strategy. frontiersin.orgmdpi.com In these methods, a prochiral ketone serves as the direct precursor, and the enzyme facilitates the stereoselective addition of an amino group to produce an enantiomerically pure amine. mdpi.com For instance, native amine dehydrogenases have been shown to be effective for the biocatalytic synthesis of short-chain chiral alkyl amines from their corresponding ketones. frontiersin.org This approach is advantageous as it can theoretically achieve a 100% yield of the desired enantiopure amine, a significant improvement over classical kinetic resolution methods which are limited to a 50% maximum yield. mdpi.com

Another innovative class of precursors involves substituted phenylalanine derivatives. Research has detailed a convenient pathway for synthesizing ring-substituted phenylalanine amides. nih.gov This method utilizes the phase transfer alkylation of N-(diphenylmethylene)glycine ethyl ester to create α-substituted imines, which are then hydrolyzed and resolved using enzymes like α-chymotrypsin to yield the desired phenylalanine analogs. nih.gov These analogs serve as versatile precursors that can be converted into a variety of amine structures for use in peptide synthesis and other applications. nih.govresearchgate.net

More recent developments have explored alternative precursors such as nitro-compounds. One described synthesis involves tert-butyl acrylate (B77674) as a starting material, which is transformed into 2-benzyl-3-nitropropionic acid. researchgate.net This nitro-compound intermediate is a key precursor that can be further processed to introduce the amine functionality, demonstrating a synthetic route that diverges from the common reliance on ketone reduction. researchgate.net Additionally, research into the use of functionalized organozinc reagents, whose reactivity is enhanced by magnesium chloride, points toward new possibilities for constructing the carbon skeleton of chiral molecules like this compound from different starting aldehydes or ketones. researchgate.net

The following table summarizes various precursor-based approaches for synthesizing phenylbutylamine analogs and related chiral amines, highlighting the diversity of modern synthetic strategies.

Precursor/Starting MaterialSynthetic MethodReagents/CatalystKey Finding
Prochiral KetonesAsymmetric Synthesis (Biocatalysis)ω-Transaminase (ω-TA) or Amine Dehydrogenase (AmDH)Enables direct amination to form chiral amines with a theoretical yield of up to 100%. frontiersin.orgmdpi.com
N-(diphenylmethylene)glycine ethyl esterPhase Transfer Alkylation & Enzymatic ResolutionBase, Alkylating Agent, α-chymotrypsinProvides a versatile route to 3'-substituted phenylalanine analogs which act as precursors to corresponding amines. nih.gov
tert-Butyl acrylateMichael Addition & Functional Group InterconversionNitroalkane, Trifluoroacetic AcidUsed to generate a 2-benzyl-3-nitropropionic acid intermediate, a novel precursor for the amine target. researchgate.net
Substituted Imines/KetonesAsymmetric HydrogenationChiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP)A common method in asymmetric catalysis for producing specific enantiomers of chiral amines.

Chemical Transformations and Reaction Mechanisms of 3 Phenylbutylamine

Fundamental Amine Reactivity Studies

The presence of a primary amine group dictates the fundamental reactivity of 3-phenylbutylamine, primarily defined by the lone pair of electrons on the nitrogen atom. This allows it to act as a nucleophile and a base.

Nucleophilic Characteristics and Reactions

As a nucleophile, the amine group of this compound can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This is a cornerstone of its chemical utility. The reactivity is analogous to other primary amines, such as its structural isomers and derivatives. For instance, studies on related phenylalkylamines demonstrate typical nucleophilic reactions.

Acylation: The reaction with acylating agents like acetyl chloride leads to the formation of N-acetylated products. This reaction proceeds readily, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. While specific data for this compound is not prevalent, the N-acylation of the closely related (S)-3-Methyl-2-phenylbutylamine with acetyl chloride proceeds efficiently at 0°C in the presence of pyridine. Another example involves the enzymatic acylation of 4-phenylbutylamine (B88947), which can be achieved using a hydrolase and a bifunctional acyl donor. google.com

Alkylation: this compound can undergo N-alkylation with alkyl halides. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com More controlled N-alkylation can be achieved through reductive amination or by using specific catalytic systems. For example, ruthenium complexes have been used to catalyze the N-alkylation of various amines with alcohols. acs.orgnih.gov A study on (S)-3-Methyl-2-phenylbutylamine demonstrated its N-methylation using methyl iodide in the presence of potassium carbonate.

Reaction TypeReagentProduct TypeKey ConditionsReference
Alkylation Methyl Iodide, K₂CO₃N-methyl derivativeDMF, 60°C
Acylation Acetyl Chloride, PyridineN-acetylated compound0°C

This data is for the related compound (S)-3-Methyl-2-phenylbutylamine and is expected to be representative for this compound.

Electrophilic Interactions and Substitutions

The amine group itself is not typically subject to electrophilic attack, but its presence strongly influences the reactivity of the adjacent phenyl ring towards electrophilic aromatic substitution. The amino group (after conversion to an activating group) directs incoming electrophiles primarily to the ortho and para positions. byjus.com However, under strongly acidic conditions required for many electrophilic aromatic substitutions (e.g., nitration, sulfonation), the amine group is protonated to form an ammonium (-NH3+) group. This protonated group is strongly deactivating and a meta-director. masterorganicchemistry.com

To achieve ortho or para substitution, the amine is often first converted into a less deactivating and still ortho, para-directing group, such as an amide, via acylation. The amide can then be hydrolyzed back to the amine after the substitution reaction.

Derivatization and Functionalization Strategies

Modifying the structure of this compound can be achieved by targeting the amine group, the butyl chain, or the phenyl ring, allowing for the synthesis of a diverse range of derivatives.

N-Substitution Reactions for Modifying Amine Functionality

As discussed under nucleophilic reactions, N-alkylation and N-acylation are primary methods for modifying the amine functionality. These transformations are crucial for building more complex molecules. For example, N-acylation is the first step in preparing substrates for certain cascade reactions or for protecting the amine group during other synthetic transformations. Reductive amination, reacting this compound with an aldehyde or ketone in the presence of a reducing agent, is a highly effective method for synthesizing secondary and tertiary amines with specific N-substituents.

Transformations of the Butyl Chain and Phenyl Moiety

Butyl Chain: Beyond the amine group, the butyl chain is relatively inert. However, advanced synthetic methods could potentially achieve functionalization, for example, through radical-based reactions, although such transformations are less common for this specific compound in the literature.

Phenyl Moiety: The phenyl ring is susceptible to electrophilic aromatic substitution, as mentioned previously. masterorganicchemistry.com Common transformations include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the ring, typically directed to the ortho and para positions if the amine is appropriately protected. byjus.com

Nitration: Introduction of a nitro group (-NO2), which can subsequently be reduced to an amino group, allowing for the synthesis of phenylenediamine derivatives. byjus.com

Friedel-Crafts Reactions: Alkylation or acylation of the phenyl ring, although these reactions can be complicated by the presence of the amine group, which can react with the Lewis acid catalyst. researchgate.net

Participation in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly efficient synthetic tools. wikipedia.org Amines are common components in many MCRs.

Ugi Reaction: this compound is a suitable amine component for the Ugi four-component reaction (U-4CR). wikipedia.orgnumberanalytics.com This reaction typically involves an amine, a carboxylic acid, a ketone or aldehyde, and an isocyanide. wikipedia.org The reaction proceeds through the formation of an imine from the amine and the carbonyl compound, which is then attacked by the isocyanide and the carboxylate. wikipedia.org A study demonstrated the use of the related 3-phenyl-1-propylamine in an Ugi reaction to create a library of polysaccharide derivatives. nih.gov This highlights the utility of phenylalkylamines in generating molecular diversity through MCRs.

Cascade Reactions: Cascade reactions, where a series of intramolecular or intermolecular reactions occur sequentially without isolating intermediates, can be initiated from derivatives of this compound. For example, an N-acylated derivative could undergo a Pictet-Spengler-type reaction if a suitable activating group is present on the phenyl ring, leading to the formation of complex heterocyclic systems. nih.gov A phenylbutylamine derivative based on a chromane (B1220400) scaffold has been noted in the context of stereoselective cascade reactions. acs.org

Analytical and Spectroscopic Characterization in 3 Phenylbutylamine Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structural integrity of 3-Phenylbutylamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

In a typical ¹H NMR spectrum of 3-phenylbutan-1-amine hydrochloride recorded in DMSO-d₆, the aromatic protons of the phenyl group appear as a multiplet in the range of δ 7.19-7.32 ppm. rsc.org The protons of the butyl chain exhibit distinct signals: a multiplet for the benzylic methine proton (H-3) around δ 2.80 ppm, multiplets for the methylene (B1212753) protons at C-2 and C-1 between δ 1.80-1.85 ppm and δ 2.63-2.72 ppm respectively, and a doublet for the terminal methyl group (H-4) at approximately δ 1.21 ppm. rsc.org The amine protons typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information. For the hydrochloride salt in DMSO-d₆, the quaternary carbon of the phenyl ring is observed around δ 145.8 ppm, while the other aromatic carbons resonate at δ 128.5, 126.8, and 126.3 ppm. rsc.org The aliphatic carbons of the butyl chain show signals at approximately δ 37.4 (C-1), 36.4 (C-2), 35.1 (C-3), and 21.9 (C-4) ppm. rsc.org

Table 1: ¹H and ¹³C NMR Data for 3-Phenylbutan-1-amine Hydrochloride in DMSO-d₆ rsc.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Phenyl (ArH) 7.19-7.32 (m, 5H) 126.3, 126.8, 128.5
Phenyl (Cq) - 145.8
Butyl H-1/C-1 2.63-2.72 (m, 2H) 37.4
Butyl H-2/C-2 1.80-1.85 (m, 2H) 36.4
Butyl H-3/C-3 2.80 (m, 1H) 35.1
Butyl H-4/C-4 1.21 (d, J=7.0 Hz, 3H) 21.9

Note: Data corresponds to the hydrochloride salt. s=singlet, d=doublet, m=multiplet, br s=broad singlet.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands for the primary amine and the aromatic phenyl group. illinois.eduwhiterose.ac.uk

The primary amine group (–NH₂) typically shows two N–H stretching bands in the region of 3400-3250 cm⁻¹. An N–H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹. A broad N–H wagging band may also be observed between 910-665 cm⁻¹. The C–N stretching vibration for aliphatic amines appears in the 1250–1020 cm⁻¹ range.

The phenyl group gives rise to several characteristic bands. The aromatic C–H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3062, 3028 cm⁻¹). rsc.org Overtone and combination bands appear in the 2000-1650 cm⁻¹ region, and C=C stretching vibrations within the aromatic ring occur at approximately 1600 cm⁻¹ and 1495 cm⁻¹. rsc.org Strong bands corresponding to out-of-plane C-H bending, indicative of monosubstitution on the benzene (B151609) ring, are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Table 2: Typical Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N–H Stretch 3400–3250 (two bands)
Primary Amine N–H Bend 1650–1580
Aliphatic C–N C–N Stretch 1250–1020
Aromatic Ring C–H Stretch ~3100–3000
Aromatic Ring C=C Stretch ~1600, ~1495
Aromatic Ring C–H Out-of-Plane Bend ~770–690

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns upon ionization. For this compound (molar mass 149.23 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 149. nih.gov As it contains a single nitrogen atom, its molecular ion peak follows the nitrogen rule, having an odd mass-to-charge ratio.

The fragmentation is dominated by cleavages that lead to stable ions. One major fragmentation pathway for primary amines is α-cleavage, the breaking of the bond adjacent to the C-N bond. For this compound, this would involve the cleavage of the C1-C2 bond to yield a [CH₂NH₂]⁺ fragment at m/z 30.

Another significant fragmentation pathway is benzylic cleavage, which involves the breaking of the C3-C4 bond to lose a methyl radical (•CH₃), resulting in a stable benzylic cation [M-15]⁺ at m/z 134. Cleavage of the C2-C3 bond can lead to the formation of a tropylium (B1234903) ion or a related benzyl (B1604629) cation at m/z 91, a very common fragment for compounds containing a benzyl group.

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
149 [C₁₀H₁₅N]⁺• Molecular Ion
134 [C₉H₁₂N]⁺ Loss of methyl radical (•CH₃) via benzylic cleavage
91 [C₇H₇]⁺ Tropylium ion via cleavage of C2-C3 bond

Infrared (IR) Spectroscopy

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) is a standard technique for the analysis of volatile compounds like this compound. The method is used to assess purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification. illinois.edukyoto-u.ac.jp The analysis often involves a capillary column specifically designed for amines, such as an InertCap for Amines, or a standard non-polar column like those with a 5% phenyl polysiloxane phase (e.g., SHRXI-MS). illinois.edukyoto-u.ac.jp

Typical GC conditions involve injecting the sample into a heated port where it is vaporized and then carried by an inert gas (e.g., nitrogen or helium) through the column. illinois.edu The column temperature is typically programmed to ramp up to ensure separation of components with different boiling points. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust response to hydrocarbons.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both purity assessment and preparative purification of this compound. google.com Reversed-phase HPLC is a common mode for analysis.

A typical HPLC method for a related isomer, 3-amino-1-phenylbutane, which is indicative of a suitable approach, uses a C18 stationary phase (e.g., CORTECS C18+ column). researchgate.netmdpi.com Elution is performed using a gradient system with a mobile phase consisting of an aqueous component with an acid modifier like trifluoroacetic acid (TFA) and an organic component such as acetonitrile (B52724) (MeCN). researchgate.netmdpi.com Detection is commonly achieved using a UV/Vis photodiode array detector, monitoring at a wavelength where the phenyl group absorbs, such as 254 nm. This method allows for the separation of the main compound from starting materials, by-products, and other impurities.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical for chiral compounds like this compound, as different enantiomers can exhibit distinct biological activities. Direct separation of enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and effective method. researchgate.net This approach relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to differential retention and separation. researchgate.net

The selection of an appropriate CSP is the most crucial step in developing a chiral separation method. For primary amines such as this compound, polysaccharide-based CSPs are often the first choice for screening due to their broad applicability. bujnochem.comchromatographyonline.com These phases typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. bujnochem.comphenomenex.comchrom-china.com Columns like Chiralcel® OD (cellulose-based) and Chiralpak® AD (amylose-based) are widely recognized for their versatility. bujnochem.comchromatographyonline.comphenomenex.com

Method development for separating this compound enantiomers would typically involve screening a set of complementary CSPs under various mobile phase conditions, including normal-phase, reversed-phase, and polar organic modes. chromatographyonline.com For instance, a normal-phase screening might employ mobile phases consisting of a hexane/alkanol mixture, with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and reduce analysis time.

Other classes of CSPs, such as cyclodextrin-based (e.g., Cyclobond I) and Pirkle-type phases, also offer alternative selectivities for amine compounds. nih.govamericanpharmaceuticalreview.com Research on structurally similar phenylalkylamines has shown successful enantioseparation using cyclodextrin (B1172386) selectors, either as the stationary phase or as a mobile phase additive. nih.gov

The following table illustrates a hypothetical screening for the enantioseparation of racemic this compound, demonstrating typical results that guide column and method selection.

Table 1: Illustrative HPLC Screening for Enantioseparation of this compound Mobile Phase for all columns: Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

Chiral Stationary Phase (CSP)tR1 (min)tR2 (min)Separation Factor (α)Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)8.59.81.182.1
Cellulose tris(3,5-dimethylphenylcarbamate)10.211.11.101.6
Cellulose tris(3,5-dichlorophenylcarbamate)12.412.41.000.0
β-Cyclodextrin7.98.31.061.2

Based on these illustrative results, the amylose-based CSP provides the best separation, with a good resolution factor (Rs > 2.0), indicating baseline separation of the two enantiomers.

Quantitative Analytical Methods

For the quantitative analysis of this compound, gas chromatography (GC) is a highly suitable technique, often coupled with a mass spectrometer (MS) for definitive identification or a nitrogen-phosphorus detector (NPD) for selective and sensitive quantification of nitrogen-containing compounds. nih.gov

A critical step in the GC analysis of primary amines is derivatization. This chemical modification is performed to improve the analyte's thermal stability and volatility while reducing its polarity. The reduction in polarity minimizes undesirable interactions with the stationary phase, resulting in more symmetrical and sharper chromatographic peaks, which enhances both resolution and sensitivity. Common derivatization strategies for amines involve acylation. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-(trifluoroacetyl)-L-prolyl chloride (L-TPC) react with the primary amine group to form stable, volatile derivatives suitable for GC analysis. oup.commdpi.com The use of a chiral derivatizing agent like L-TPC can also enable the simultaneous quantitative analysis and enantiomeric separation of the resulting diastereomers on a standard achiral GC column. oup.com

The analytical workflow typically involves sample preparation, often using liquid-liquid extraction to isolate the analyte from its matrix, followed by the derivatization step. nih.gov For accurate quantification, the use of an internal standard (IS) is essential to correct for variations in extraction efficiency and injection volume. A close structural analog, such as 4-phenylbutylamine (B88947), is an ideal candidate for an internal standard in the analysis of this compound. nih.govoup.com

Method validation is performed to ensure reliability, and it includes establishing linearity, limits of detection (LOD), limits of quantitation (LOQ), and accuracy.

Table 2: Representative Validation Parameters for a Quantitative GC-MS Method for this compound Analyte derivatized with PFPA; Internal Standard: 4-Phenylbutylamine.

ParameterValueDescription
Linearity (R²) > 0.999The method shows excellent linearity over the tested concentration range.
Limit of Detection (LOD) 0.5 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 1.5 ng/mLThe lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.
Accuracy (Recovery) 95 - 105%The percentage of the true concentration that is measured by the method, indicating minimal systematic error. oup.com
Precision (RSD) < 5%The relative standard deviation of replicate measurements, indicating high repeatability.

This robust quantitative methodology ensures that the concentration of this compound can be determined with a high degree of confidence in various research applications.

Theoretical and Computational Chemistry of 3 Phenylbutylamine

Electronic Structure and Conformation Analysis

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is pivotal in analyzing the electronic structure and conformational landscape of 3-Phenylbutylamine. The flexible butyl chain attached to the phenyl ring allows for multiple rotational isomers (conformers).

A full conformational search and geometry optimization, often performed at a specific level of theory such as B3LYP/6-31G(d,p), is the first step in such analyses. mdpi.com This process identifies the various stable conformers and their relative energies. For phenylalkylamines, the interaction between the amino group and the phenyl ring's π-electron system can significantly influence conformational stability. aip.orgacs.org In a computational study involving the complexation of phenylbutylamine with a Zn–Salen host, DFT calculations revealed that phenylbutylamine exists as an average of three quasi-isoenergetic conformations when interacting with the host. mdpi.com

Key electronic properties can also be calculated to understand the molecule's behavior. The ionization energy (IE) is a fundamental electronic property. A study investigating a series of ω-phenylalkylamines through photoionization mass spectrometry and calculations at the CBS-QB3 level determined the experimental IE for a range of related compounds, showing how the alkyl chain length affects the energy required to remove an electron. aip.org For instance, the IE values for benzylamine, 2-phenylethylamine, 3-phenylpropylamine (B116678), and 4-phenylbutylamine (B88947) were found to be 8.54, 8.37, 8.29, and 8.31 eV, respectively. aip.orgebi.ac.uk This trend is explained by the stabilizing interaction between the radical cation formed upon ionization and the π-system of the phenyl ring, an effect that is modulated by the conformational freedom of the alkyl chain. aip.org

Table 1: Computed and Experimental Properties of Phenylalkylamines

CompoundExperimental Ionization Energy (eV) aip.orgPredicted XlogP uni.luPredicted Collision Cross Section ([M+H]+, Ų) uni.lu
Benzylamine8.54 ± 0.051.1-
2-Phenylethylamine8.37 ± 0.051.4-
3-Phenylpropylamine8.29 ± 0.051.8-
This compound-1.9133.6
4-Phenylbutylamine8.31 ± 0.052.3-

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction energy profiles. acs.orgacs.org For amines like this compound, typical reactions include oxidation, reduction, and substitution. While specific mechanistic studies for this compound are not extensively documented, the methodologies applied to similar molecules provide a clear framework.

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are particularly suited for studying reactions in complex environments, such as in solution or within an enzyme's active site. acs.orgnih.gov For example, the Cope elimination of N,N-dimethyl-3-phenylbutylamine oxide has been studied using QM/MM Monte Carlo simulations to calculate the free energy of activation (ΔG‡). nih.gov Such studies can accurately model solvent effects and predict how reaction barriers change between different media. nih.gov

The mechanism of ω-transaminases, enzymes that can synthesize chiral amines, is another area where computational modeling is critical. mdpi.com These enzymes operate via a "ping-pong bi-bi" reaction mechanism involving a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. mdpi.com Computational protocols combining docking and molecular dynamics (MD) simulations can model the formation of key intermediates, like the external aldimine, to predict enzyme selectivity and reactivity toward different amine substrates. acs.org This approach helps in understanding the rate-limiting steps and the structural basis for enantioselectivity. acs.org

Structure-Reactivity Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity using statistical methods. jddtonline.infoanalis.com.my These models are invaluable for predicting the properties of new compounds and guiding rational design. nih.gov

For phenylalkylamines, a key structural parameter influencing biological activity is the distance and orientation between the aromatic ring and the nitrogen atom. nih.gov A study on the inhibition of the plasma membrane monoamine transporter (PMAT) by a series of phenylalkylamines demonstrated a clear structure-reactivity relationship. nih.gov The inhibitory potency (measured as IC₅₀) was found to be dependent on the length of the alkyl chain separating the phenyl group and the amine. Phenylpropylamine, with an Ar-N distance of 6.4 Å, was the most potent inhibitor in the series, while phenylethylamine (5.2 Å) and phenylbutylamine (7.7 Å) were also potent. nih.gov This suggests an optimal spatial arrangement is required for effective interaction with the transporter's binding site.

Table 2: Structure-Reactivity Relationship of Phenylalkylamines as PMAT Inhibitors

Compound Ar-N Distance (Å) nih.gov IC₅₀ (µM) nih.gov
Phenylethylamine 5.2 26.1
Phenylpropylamine 6.4 9.8

Computational methods like 3D-QSAR can further refine these relationships by generating three-dimensional models that map steric and electrostatic fields, providing a more detailed picture of the features that enhance or diminish activity. nih.govfrontiersin.org

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. ijper.org This method is instrumental in understanding the molecular basis of ligand recognition and is widely used in drug discovery. frontiersin.org

The this compound scaffold is a key component in many ligands targeting various receptors. units.it Extensive computational work has been performed on derivatives of this compound, particularly in the context of the sigma-1 receptor (S1R), an intracellular chaperone protein implicated in numerous neurological disorders. frontiersin.orgmdpi.comfrontiersin.org

Docking studies of S1R agonists containing the this compound moiety have identified key interactions within the receptor's binding site. frontiersin.org The amine group is crucial, typically forming a salt bridge interaction with the acidic residue Glutamic acid 172 (Glu172). The phenyl group and the alkyl chain engage in hydrophobic interactions with a pocket of surrounding residues. Contour plots from 3D-QSAR models, which are based on the docked alignments, reveal specific steric requirements. For example, a large green contour near residues Valine 84 (Val84), Tryptophan 89 (Trp89), and Phenylalanine 107 (Phe107) indicates that bulky groups are favored in this region. Another favorable steric region is located near Tyrosine 103 (Tyr103) and Glu172, where the methyl group of the this compound moiety of several active compounds is positioned. frontiersin.org

These simulations provide a detailed atomistic view of how this compound-containing ligands bind to their targets, guiding the design of new molecules with improved affinity and selectivity. frontiersin.org

Table 3: Key Interacting Residues for the this compound Moiety in the Sigma-1 Receptor

Ligand Moiety Interacting Residue(s) Type of Interaction Reference
Amine Group Glu172 Salt Bridge frontiersin.org
Phenyl & Butyl Groups Val84, Trp89, Phe107, Ala185 Hydrophobic Interactions frontiersin.org
Methyl Group Tyr103, Glu172 Favorable Steric Interaction frontiersin.org

Biological Activity and Pharmacological Research of 3 Phenylbutylamine

Overview of Phenethylamine (B48288) Class Biological Activities

Phenethylamines are a broad class of organic compounds based on the phenethylamine structure. wikipedia.orgwikipedia.org This class includes numerous endogenous compounds, such as hormones and monoamine neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a wide array of synthetic substances. wikipedia.orgwikipedia.org Many substituted phenethylamines are recognized for their psychoactive properties and are utilized in medicine for various purposes. wikipedia.org

The pharmacological effects of substituted phenethylamines are diverse, encompassing central nervous system stimulants (e.g., amphetamine), hallucinogens (e.g., 2,5-dimethoxy-4-methylamphetamine), and appetite suppressants (e.g., phentermine). wikipedia.orgwikipedia.org These compounds primarily exert their effects by modulating monoamine neurotransmitter systems. wikipedia.org Phenethylamine itself acts as a central nervous system stimulant in humans, regulating monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. wikipedia.org The diverse biological activities within this class stem from various structural modifications to the core phenethylamine skeleton. wikipedia.org

Interactions with Neurotransmitter Systems and Receptors

The interaction of phenethylamines with neurotransmitter systems is a key aspect of their pharmacological profile. While detailed studies specifically on 3-phenylbutylamine are limited, research on the broader class and its analogues provides significant insights into its potential biological activities. ontosight.ai

Phenethylamines are known to influence the levels of monoamine neurotransmitters in the synaptic cleft. wikipedia.org They can act as releasing agents and inhibit the reuptake of key neurotransmitters such as dopamine, norepinephrine, and serotonin (B10506). wikipedia.orgusask.ca For instance, phenethylamine (PEA) is known to inhibit the uptake of dopamine and promote its release in the mesocorticolimbic pathway. nih.gov Trace amines, including phenethylamines, can regulate the quantity of monoamine neurotransmitters by activating TAAR1, which promotes release and prevents reuptake from the synapse. wikipedia.org

Research on close structural analogues of this compound has focused on interactions with monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters. An investigation into phenethylamine analogues revealed that 4-phenylbutylamine (B88947) is a competitive inhibitor of human liver monoamine oxidase A (MAO A), while 3-phenylpropylamine (B116678) is a substrate for this enzyme, being oxidized, albeit more slowly than phenethylamine itself. nih.govacs.orgresearchgate.net Inhibition of MAO can lead to increased availability of monoamine neurotransmitters.

The primary receptor target for many phenethylamines is the trace amine-associated receptor 1 (TAAR1). wikipedia.orgwikipedia.org Phenethylamine is a potent agonist of human TAAR1. wikipedia.org Activation of TAAR1 in neurons can trigger a cascade of events, including the phosphorylation of the dopamine transporter (DAT), which can cause it to reverse its function and release dopamine into the synapse. wikipedia.orgnih.gov

While phenethylamine itself is inactive as an agonist at α- and β-adrenergic receptors, its derivatives can have varied receptor interaction profiles. wikipedia.org For 4-phenylbutylamine, a close analog of this compound, a key antagonistic action identified is its competitive inhibition of the enzyme MAO A, with a reported inhibitor constant (Ki) of 31 ± 5 µM. nih.govacs.orgresearchgate.net The specific agonistic or antagonistic actions of this compound on various receptor sites have not been extensively detailed in available literature, but it is suggested that chiral amines like (S)-3-Methyl-2-phenylbutylamine may act as agonists or antagonists at certain receptor sites.

Modulatory Effects on Neurotransmitter Release and Reuptake

Exploration of Psychoactive and Stimulant Potentials

The phenethylamine class is well-documented for its psychoactive and stimulant effects. unodc.org Many compounds within this family, including amphetamine and MDMA, are known central nervous system stimulants. wikipedia.orgunodc.org While phenethylamine itself has a limited ability to act as a psychostimulant under normal conditions due to rapid metabolism by MAO, its effects can be pronounced when combined with an MAO inhibitor. wikipedia.org

Specific research into this compound's psychoactive potential is not widely available. ontosight.ai However, studies on its analogues are suggestive. Preliminary research on (S)-3-Methyl-2-phenylbutylamine indicates it may function as a CNS stimulant, potentially enhancing attention and focus. smolecule.com Similarly, Methyl(3-methyl-3-phenylbutyl)amine hydrochloride is noted for its potential as a CNS stimulant. smolecule.com The structural relationship of this compound to this class of compounds suggests a potential for similar activities, though this remains speculative without direct pharmacological profiling. ontosight.ai

Structural Activity Relationship (SAR) Investigations for Designed Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how a compound's chemical structure influences its biological activity. For phenethylamine analogues, SAR investigations have provided valuable insights, particularly regarding their interaction with monoamine oxidase A (MAO A).

A significant study examined a series of phenethylamine analogues to determine how alterations to the alkyl side chain affect their interaction with recombinant human liver MAO A. nih.govacs.org This research demonstrated that increasing the length of the side chain has a profound impact on both binding affinity and substrate activity. nih.gov

Key findings from this SAR study are summarized in the table below:

CompoundInteraction with MAO AKey Finding
PhenethylamineSubstrateBaseline compound for comparison. nih.gov
3-PhenylpropylamineSubstrate (weaker) & Tighter BindingOxidized 2.5-fold more slowly and bound 75-fold more tightly than phenethylamine. nih.govacs.org
4-PhenylbutylamineCompetitive Inhibitor (Not a Substrate)Acts as a good competitive inhibitor with a Ki value of 31 ± 5 µM. nih.govacs.orgresearchgate.net

This study concluded that steric interactions of the alkyl side chain with the enzyme strongly contribute to the binding affinities of this series of reversible inhibitors of MAO A. nih.govresearchgate.net These findings are critical for designing new analogues with specific inhibitory profiles.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for the phenethylamine class are primarily centered on their ability to modulate monoaminergic systems. wikipedia.org A key mechanism is the activation of TAAR1. wikipedia.orgwikipedia.org The binding of a phenethylamine, such as phenethylamine itself, to TAAR1 initiates intracellular signaling cascades that can lead to the non-synaptic release of neurotransmitters like dopamine, norepinephrine, and serotonin, while also inhibiting their reuptake. wikipedia.orgwikipedia.orgusask.ca This process effectively increases the concentration and duration of action of these neurotransmitters in the neuronal synapse.

Another elucidated mechanism, particularly for analogues of this compound, involves direct enzyme inhibition. As established in SAR studies, 4-phenylbutylamine acts as a competitive inhibitor of MAO A. nih.govacs.orgresearchgate.net The mechanism here is the binding of the compound to the active site of the MAO A enzyme, preventing it from metabolizing its natural substrates (e.g., serotonin, norepinephrine). This inhibition is influenced by the steric properties of the compound's side chain. nih.gov The chiral nature of some analogues, like (S)-3-Methyl-2-phenylbutylamine, is also thought to be critical to its mechanism, allowing for stereospecific interactions with the active sites of its biological targets.

Research into Therapeutic Applications and Drug Development Pathways

Research into the direct therapeutic applications of this compound is limited; however, it is recognized as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic uses. ontosight.ai The broader class of phenylbutylamines and its structural isomers are subjects of considerable investigation in drug development, providing insights into potential pathways for derivatives of this compound.

The structural framework of phenylbutylamine is a key feature in various biologically active compounds. fishersci.com Its derivatives are explored for their potential to modulate neurotransmitter systems, making them candidates for therapies targeting neurological disorders. ontosight.ai For instance, research on the isomer 4-phenylbutylamine has shown it can influence dopamine and serotonin pathways and act as a competitive inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for neurotransmitter metabolism. This inhibition can alter the levels of neurotransmitters in the brain, which may have therapeutic effects.

Furthermore, derivatives of related structures are being actively synthesized and evaluated for their enzyme-inhibiting properties. A 2023 study detailed the synthesis of novel sulfamide (B24259) derivatives from commercially available 4-phenylbutanoic acids. These new compounds were tested for their ability to inhibit human carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with many showing more potent inhibition of AChE and BChE than the standard drug, tacrine.

The chiral properties of phenylbutylamine derivatives are also significant in drug development. Chiral amines like (S)-3-Methyl-2-phenylbutylamine, a structural analog of this compound, serve as crucial building blocks in asymmetric synthesis to produce enantiomerically pure pharmaceuticals. This is vital because different enantiomers of a drug can have vastly different therapeutic efficacies and profiles. For example, (S)-3-Methyl-2-phenylbutylamine is used as a precursor in the synthesis of the optically active form of Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). The use of such chiral intermediates is a key strategy in drug development to enhance selectivity and reduce potential side effects.

Table 1: Research Findings on Phenylbutylamine Analogs in Drug Development

Compound/Derivative Research Focus Key Findings Reference(s)
4-Phenylbutylamine Neurotransmitter Modulation Influences dopamine and serotonin pathways; competitive inhibitor of MAO-A.
Sulfamide Derivatives Enzyme Inhibition Potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
(S)-3-Methyl-2-phenylbutylamine Chiral Synthesis Serves as a precursor for optically active Flurbiprofen.

| 3-Phenylbutan-2-amine | Neuropharmacology | Exhibits stimulant properties; potential applications in neuropharmacology. | smolecule.com |

Development as Biomarkers and Chemical Probes in Biological Systems

The unique structure of phenylbutylamines makes them and their derivatives potential candidates for development as biomarkers and chemical probes to investigate biological systems. While specific research on this compound in this area is not extensive, studies on its analogs provide a strong basis for its potential applications.

The chiral nature of derivatives like (S)-3-Methyl-2-phenylbutylamine suggests they could be developed into biomarkers or chemical probes for studying specific cellular and organismal processes. Such probes could be used, for example, to track distinct biochemical reactions or to serve as markers for metabolic pathways.

In a more direct application of detection, a 2024 study reported the development of a novel fluorescent receptor based on a Zn–Salen complex designed to have a high affinity for a wide range of amines, including phenylbutylamine. nih.gov This type of technology demonstrates the potential for creating sensitive and effective chemical probes for the real-time detection of phenylbutylamines in various environments. nih.gov The study successfully measured the binding affinity of the probe for phenylbutylamine, highlighting its utility as a detection tool. nih.gov

Furthermore, complex molecules containing the phenylbutylamine scaffold have been identified as potential biomarkers. Emopamil, which contains a phenylbutylamine moiety, has been detected in foods such as chicken and pork and has been suggested as a potential biomarker for the consumption of these products. hmdb.cafoodb.ca This illustrates how compounds from this chemical class can be used to trace dietary intake or exposure.

Applications of 3 Phenylbutylamine in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block in Organic Synthesis

3-Phenylbutylamine serves as a valuable building block in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. ontosight.aicymitquimica.com Its structure, featuring a phenyl group attached to a butylamine (B146782) chain, allows for a variety of chemical transformations. ontosight.ai The primary amine group is a key reactive site, enabling participation in reactions such as amination of halogenated compounds and reduction of nitro compounds to form the amine. ontosight.ai This functionality makes it a useful starting material or intermediate in the synthesis of a range of organic compounds. ontosight.ai

The utility of this compound and its derivatives extends to their role as intermediates in the production of specialty chemicals and in medicinal chemistry research. evitachem.com For instance, derivatives like 4-phenylbutylamine (B88947) are used in the synthesis of more complex molecules with potential biological activity. The structural framework of phenylbutylamines is considered important in the development of new therapeutic agents.

Utility as an Intermediate for Complex Molecules with Therapeutic Potential

Due to its structural similarities to biologically active compounds, this compound and its analogues are frequently used as intermediates in the synthesis of complex molecules with potential therapeutic applications. ontosight.ai The phenylbutylamine moiety is a key component in research aimed at developing new drugs.

For example, derivatives of phenylbutylamine have been investigated for their capacity to modulate neurotransmitter systems. smolecule.com This has led to their use as lead compounds in pharmaceutical research for developing new drugs targeting neurological disorders. smolecule.com Specifically, research has explored the therapeutic potential of these compounds in areas such as neurodegenerative diseases and mood disorders. The ability of these compounds to interact with biological targets like enzymes and receptors makes them valuable intermediates in the drug discovery process. ontosight.aiontosight.ai

Applications in Asymmetric Synthesis and Chiral Resolution

As Chiral Resolving Agents (e.g., for carboxylic acids)

Chiral isomers of this compound, such as (S)-3-methyl-2-phenylbutylamine, are highly effective chiral resolving agents. evitachem.comresearchgate.net They are particularly useful for the optical resolution of racemic carboxylic acids. evitachem.comresearchgate.netacs.org This process involves the formation of diastereomeric salts with the chiral amine, which have different solubilities and can therefore be separated. smolecule.com

This method has been successfully applied to resolve a number of pharmaceutically important non-steroidal anti-inflammatory drugs (NSAIDs). For instance, (S)-ibuprofen, (S)-ketoprofen, and (S)-naproxen have all been obtained with high enantiomeric excess through resolution with (S)-3-methyl-2-phenylbutylamine. researchgate.netacs.org The process has been optimized by exploring various experimental parameters, including the choice of crystallization solvent, to maximize the efficiency of the resolution. acs.org

The versatility of this resolving agent is further demonstrated by its successful use in resolving other racemic carboxylic acids that are key intermediates in the synthesis of other drugs. researchgate.net This includes (R)-2-hydroxy-4-phenylbutanoic acid, an intermediate for ACE inhibitors, and (S)-2-benzylsuccinic acid, an intermediate for a hypoglycemic agent. researchgate.net

Table 1: Resolution of Racemic Carboxylic Acids using (S)-3-Methyl-2-phenylbutylamine

Racemic Carboxylic AcidResolved EnantiomerEnantiomeric Excess (ee)Overall Yield
Ibuprofen(S)-Ibuprofen98.7%39.8%
Ketoprofen(S)-Ketoprofen99.4%36.7%
Naproxen(S)-Naproxen99.2%35.1%
2-Hydroxy-4-phenylbutanoic acid(R)-2-Hydroxy-4-phenylbutanoic acid99%34.4%
2-Benzylsuccinic acid(S)-2-Benzylsuccinic acid99%32.2%

Source: researchgate.netacs.org

As Chiral Ligands in Asymmetric Catalysis

Chiral amines like this compound derivatives are also explored for their potential as chiral ligands in asymmetric catalysis. smolecule.com Chiral ligands are essential components of asymmetric catalysts, which are designed to selectively produce one enantiomer of a product over the other in a chemical reaction. smolecule.comsioc-journal.cn The design of these ligands is a critical area of research, with a focus on creating modular and stable structures that can be fine-tuned for specific reactions. academie-sciences.fr

While the direct application of this compound itself as a ligand is a subject of ongoing research, the broader class of chiral amines is well-established in this field. chemrxiv.org These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. academie-sciences.fr This approach is fundamental to many modern synthetic methods for producing enantiomerically pure compounds. sioc-journal.cn

Research in Functional Materials Development

Recent research has explored the use of phenylbutylamine (PBA) in the development of functional materials, particularly in the field of perovskite light-emitting diodes (PeLEDs). researchgate.net In this context, phenylbutylamine is used as a spacer cation in the fabrication of quasi-2D perovskites. researchgate.net

The incorporation of phenylbutylamine and other organic cations into the perovskite structure allows for dimensional engineering, which can tune the material's optoelectronic properties. researchgate.net For instance, controlling the adsorption-energy differences between phenylbutylamine and other amines like ethylamine (B1201723) on the perovskite surface can lead to a more uniform phase distribution and improved radiative recombination. researchgate.net This strategy has been employed to develop highly efficient deep-blue PeLEDs with stable emission spectra. researchgate.net The use of bulky organic cations like phenylbutylamine can increase the exciton (B1674681) binding energy and enhance surface potential, contributing to improved device performance. researchgate.net

Advanced Research Methodologies and Study Design in 3 Phenylbutylamine Investigations

Experimental Design Principles for Synthetic and Biological Studies

The effective investigation of 3-Phenylbutylamine hinges on meticulously planned experimental designs tailored to the specific research question, whether it concerns its synthesis or its biological activity.

In synthetic studies , the primary goal is often the efficient and stereoselective production of the desired isomer. Key experimental design considerations include the selection of an appropriate synthetic route, such as the asymmetric hydrogenation of a precursor ketone or imine using chiral catalysts. The design must systematically explore critical reaction parameters. A Design of Experiments (DoE) approach, utilizing factorial designs, is often employed to optimize variables like temperature, pressure, solvent system, and catalyst loading to maximize yield and enantiomeric excess. For instance, the synthesis of chiral amines like (S)-3-Methyl-2-phenylbutylamine may involve reductive amination of ketones with specific catalysts like Ru-BINAP complexes, followed by purification and validation of enantiopurity (e.g., ≥98% ee) via chiral HPLC.

For biological studies , the experimental design must account for the compound's specific properties. Structure-Activity Relationship (SAR) studies are fundamental, where modifications to the this compound structure are systematically made to assess how changes in its chemical architecture affect biological activity. This can help in optimizing drug design. When evaluating its role as a chiral resolving agent, experiments are designed to compare its efficiency against other agents under identical conditions, quantifying outcomes like enantiomeric excess and yield. Biological evaluations also necessitate the use of appropriate models, such as specific cell lines (e.g., HEK-293, SH-SY5Y) or animal models, and the inclusion of positive and negative controls to ensure the validity of the results.

Study TypeKey Design ParameterExample Application for this compoundMetric / Readout
Synthetic ChemistryRoute SelectionAsymmetric hydrogenation vs. enzymatic resolution. Overall yield, cost, scalability
Synthetic ChemistryDesign of Experiments (DoE)Optimization of catalyst loading and temperature for amination. Enantiomeric excess (ee%), product purity
Biological EvaluationStructure-Activity Relationship (SAR)Synthesis and testing of analogues with modified phenyl or butyl groups. Receptor binding affinity, functional activity (e.g., IC50/EC50)
Biological EvaluationModel SelectionUse of specific cell lines (e.g., SH-SY5Y neuroblastoma) for neurological effect studies. cnr.itCell viability, biomarker levels, functional response
Chiral ResolutionComparative AnalysisResolution of a racemic acid using this compound vs. a standard resolving agent. rug.nlEnantiomeric excess (de%) of the resolved salt, yield

Advanced Data Analysis and Interpretation Approaches

The complexity of biological systems requires sophisticated data analysis techniques to accurately interpret the effects of this compound.

The relationship between the concentration of a compound and its biological effect is rarely linear. graphpad.com Dose-response analysis for this compound requires non-linear regression models to accurately characterize parameters like potency (EC₅₀/IC₅₀) and maximal efficacy (Emax). graphpad.comnumberanalytics.com

A common and robust approach is the four-parameter logistic (4PL) model, also known as the Hill equation. graphpad.comnumberanalytics.com This sigmoidal curve-fitting model is defined by its top and bottom plateaus, the slope factor (Hill slope), and the EC₅₀/IC₅₀. graphpad.com Software such as GraphPad Prism is frequently used to apply these models. graphpad.com Advanced statistical methods like bootstrapping can be employed to assess the confidence intervals of these parameters, providing a measure of precision. For meta-analyses that combine data from multiple studies, Bayesian hierarchical models can account for inter-study variability.

ParameterDescriptionRelevance in this compound Studies
Top PlateauThe maximal response achievable with the compound.Defines the maximum efficacy of this compound in a given biological assay.
Bottom PlateauThe minimal response, or the response in the absence of the compound.Establishes the baseline for measuring the compound's effect.
EC₅₀ / IC₅₀The concentration of the compound that produces 50% of the maximal effect (for agonists) or inhibition (for antagonists). graphpad.comQuantifies the potency of this compound, a key metric for comparing it to other compounds.
Hill SlopeDescribes the steepness of the curve. graphpad.comProvides insight into the cooperativity of the binding interaction between this compound and its target.

The biological effects of this compound may vary significantly with exposure duration. A single-timepoint assay might provide an incomplete or even misleading picture. Therefore, it is crucial to design and analyze studies that account for time-dependent effects.

Longitudinal studies, where outcomes are measured at multiple time points, are essential. This approach can reveal important differences between short-term (acute) and long-term (chronic) exposure. For example, an initial stimulatory effect might be followed by receptor desensitization or a toxic response over a longer period. To analyze these complex datasets, researchers can use techniques like two-way ANOVA to assess the interaction between dose and time. For deeper mechanistic insights, time-course studies can be combined with 'omics' technologies. For instance, transcriptomics (RNA-seq) can be used to identify which gene expression pathways are activated or suppressed by this compound over time, offering a dynamic view of its cellular impact.

Statistical Methodologies for Non-Linear Dose-Response Relationships

Quality Control and Process Optimization in Synthesis

Ensuring the quality and consistency of synthesized this compound is critical for both research and potential future applications. This involves a combination of real-time process monitoring and strategies to control variability.

Process Analytical Technology (PAT) is a framework defined by the FDA for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comadragos-pharma.com The goal is to build quality into the product by design, rather than relying solely on end-product testing. bruker.comfda.gov

In the synthesis of this compound, PAT can be implemented to monitor critical steps in real-time. For example, in-situ spectroscopic tools like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can monitor the progress of the amination or crystallization steps. nih.gov This provides immediate data on reaction kinetics, concentration of reactants and products, and the formation of desired crystalline forms, allowing for immediate adjustments to maintain control over the process and ensure the final product meets predefined quality attributes like purity and polymorphic form. nih.gov

PAT ToolSynthetic StepParameter MonitoredBenefit
In-situ FTIR/Raman SpectroscopyAsymmetric Hydrogenation / AminationReactant/product concentration, reaction endpoint. Real-time kinetic understanding, prevents over/under-reaction.
Focused Beam Reflectance Measurement (FBRM)CrystallizationCrystal size distribution and count. nih.govEnsures consistent particle size, which affects solubility and bioavailability.
In-line pH and Temperature ProbespH-dependent reactions, extractionspH, temperature. mt.comMaintains optimal reaction conditions for yield and purity.
Automated Reaction CalorimetryFull Synthesis ProcessHeat flow.Provides process safety information and kinetic data.

Batch-to-batch variability is a significant challenge in chemical synthesis, potentially leading to inconsistent product quality. Several strategies can be employed to mitigate this issue in the production of this compound.

A foundational strategy is the implementation of a robust Quality by Design (QbD) framework, which is supported by PAT. bruker.com This involves identifying all potential sources of variability and establishing controls. The use of Design of Experiments (DoE) is crucial for optimizing reaction parameters and understanding their impact on the final product. By defining a robust operating space for parameters like temperature and catalyst loading, the process becomes less sensitive to minor fluctuations.

Furthermore, establishing strict quality control criteria for raw materials and the final product is essential. This includes setting acceptance limits for purity (e.g., ≥95% by HPLC) and residual solvents. Including technical replicate samples, or "anchors," in different batches can also help quantify and adjust for batch effects during analysis. nih.gov

StrategyDescriptionApplication to this compound Synthesis
Design of Experiments (DoE)A statistical approach to systematically vary multiple input factors to determine their effect on the output. Used to identify optimal and robust conditions for temperature, pressure, and reagent stoichiometry to ensure high yield and enantioselectivity.
Raw Material ControlImplementing strict specifications and testing for all starting materials and reagents.Ensures that variability in precursor or catalyst quality does not impact the reaction outcome.
Process Analytical Technology (PAT)Real-time monitoring and control of critical process parameters. mt.combruker.comIn-situ monitoring of the reaction allows for adjustments to be made during the process to correct deviations and ensure a consistent endpoint.
Standardized Operating Procedures (SOPs)Detailed, written instructions to achieve uniformity of the performance of a specific function.Guarantees that every batch is produced under the exact same procedural conditions, minimizing human error and variability.
Final Product SpecificationDefining strict acceptance criteria for the final compound. Setting a non-negotiable threshold for purity (e.g., via HPLC) and enantiomeric excess (via chiral HPLC) ensures final product consistency.

Process Analytical Technology (PAT) Implementation

Stability and Degradation Studies in Pharmacological Formulations

The stability of an active pharmaceutical ingredient (API) within its formulation is a critical quality attribute that ensures its efficacy and safety throughout its shelf life. For this compound, understanding its chemical stability and potential degradation pathways is essential for developing a robust and reliable pharmaceutical product. While specific, publicly available stability studies on this compound are limited, a comprehensive stability assessment can be designed based on established principles of drug degradation and the known reactivity of the aralkylamine functional group. Such an investigation would involve forced degradation studies to identify likely degradation products and establish stability-indicating analytical methods.

Forced degradation, or stress testing, is a fundamental component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing. rsc.org This process is crucial for elucidating degradation pathways, identifying potential degradation products, and developing and validating stability-indicating analytical methods capable of separating the API from its impurities. africanjournalofbiomedicalresearch.com

Predicted Outcomes of Forced Degradation Studies

Based on the chemical structure of this compound, which features a primary amine and a phenyl ring attached to a butyl chain, several degradation pathways can be anticipated under various stress conditions.

Hydrolytic Degradation: The C-N bond in primary amines is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation may occur. ijper.org Protonation of the amino group in an acidic medium can increase the polarity of the C-N bond, making the α-carbon susceptible to nucleophilic attack by water, although this is typically a slow process. ijper.org

Oxidative Degradation: The amine functional group is susceptible to oxidation. rsc.org Exposure to common oxidizing agents, such as hydrogen peroxide, could lead to the formation of various products. Potential reactions include oxidation of the amine to a hydroxylamine (B1172632) or nitroso derivative, or oxidation at the benzylic carbon. Drugs with amine functionalities are known to undergo oxidation, which can be a significant degradation pathway. ijper.org

Photodegradation: Aralkylamines can be susceptible to degradation upon exposure to light. Studies on other amine-containing drugs have shown that photodegradation can be initiated by the formation of hydroxyl radicals (*OH) or through electron transfer mechanisms, especially in the presence of photosensitizers. nih.gov The phenyl group in this compound can absorb UV light, potentially leading to the formation of radical species and subsequent degradation.

Thermal Degradation: Elevated temperatures are used to accelerate degradation and predict long-term stability. swri.org While this compound may be stable at ambient temperatures, high heat can provide the necessary energy to overcome activation barriers for oxidation, hydrolysis, or other degradation reactions.

A summary of typical stress conditions used in forced degradation studies is presented in Table 1.

Table 1: Proposed Forced Degradation Conditions for this compound

Stress Condition Reagent/Condition Purpose
Acid Hydrolysis 0.1 M to 1 M HCl, heat To investigate degradation in an acidic environment.
Base Hydrolysis 0.1 M to 1 M NaOH, heat To investigate degradation in an alkaline environment.
Oxidation 3% to 30% H₂O₂, ambient/heat To induce oxidative degradation pathways.
Photolytic Exposure to UV/Vis light (ICH Q1B) To assess light sensitivity and photostability.
Thermal 60-80°C, solid state and solution To evaluate intrinsic thermal stability.

Potential Degradation Products and Pathways

The primary analytical challenge in a stability study is the separation and identification of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the definitive technique for this purpose. Based on the predicted degradation pathways, a number of potential impurities could be formed from this compound.

One significant concern for formulations containing primary amines is their interaction with reactive impurities generated from excipients. For instance, common excipients like polyethylene (B3416737) glycols (PEGs) can degrade to form formaldehyde (B43269) and formic acid. researchgate.net Formic acid can subsequently react with the primary amine of this compound to form an N-formyl impurity (N-(3-phenylbutyl)formamide). researchgate.net

Table 2 outlines some of the potential degradation products of this compound that would be targeted for identification during stability studies.

Table 2: Potential Degradation Products of this compound

Degradation Product Name Potential Origin Chemical Structure
3-Phenylbutan-1-ol Deamination/Hydrolysis C₆H₅CH(CH₃)CH₂CH₂OH
3-Phenylbutanal Oxidative Deamination C₆H₅CH(CH₃)CH₂CHO
3-Phenylbutanoic Acid Oxidation C₆H₅CH(CH₃)CH₂COOH
N-(3-Phenylbutyl)formamide Reaction with formic acid C₆H₅CH(CH₃)CH₂CH₂NH(CHO)
Dimer (e.g., via imine formation) Condensation/Oxidation Structure varies

Excipient Compatibility and Formulation Stability

Ensuring the compatibility of this compound with pharmaceutical excipients is paramount. As mentioned, excipients are not always inert and can participate in degradation reactions. researchgate.net Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential interactions between the API and excipients. However, long-term stability studies of the final formulation are required for confirmation.

Key considerations for formulation stability include:

pH Control: The pH of a liquid formulation can significantly influence the stability of amine-containing drugs. boquinstrument.com Maintaining a pH where the amine is protonated (below its pKa) can suppress nucleophilic oxidation. rsc.org Therefore, the selection of an appropriate buffering system is critical.

Protection from Oxygen and Light: If the API is found to be sensitive to oxidation or light, the formulation may require the addition of antioxidants or packaging in light-resistant containers (e.g., amber vials or bottles). rsc.org

Excipient Purity: The purity of excipients is crucial. The presence of reactive impurities, such as peroxides in povidone or formaldehyde in PEGs, must be controlled to prevent degradation of this compound. researchgate.net

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis methods are optimal for producing 3-Phenylbutylamine with high purity?

  • Methodological Answer : Reductive amination of 3-phenylbutyraldehyde using ammonium acetate and sodium cyanoborohydride in methanol under reflux (60–70°C for 12–24 hours) is a common approach . Alternative methods include catalytic hydrogenation of nitriles or ketones with Raney nickel or palladium on carbon (H₂, 1–3 atm, room temperature). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm structure via ¹H/¹³C NMR and FT-IR .

Q. How can researchers distinguish this compound from its structural isomers (e.g., 4-Phenylbutan-2-amine)?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) to resolve enantiomers. Confirm stereochemistry via optical rotation ([α]D²⁵) and compare with literature values . High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) differentiate positional isomers by analyzing methyl group proximity to the aromatic ring and amine moiety .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm, C18 column, acetonitrile/water + 0.1% TFA) .
  • Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products.
  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, quantified via UV-Vis spectrophotometry .

Advanced Research Questions

Q. What mechanisms underlie the stimulant properties of this compound, and how do they compare to amphetamine?

  • Methodological Answer : Conduct competitive radioligand binding assays (e.g., [³H]dopamine displacement in rat striatal synaptosomes) to assess affinity for dopamine/norepinephrine transporters (DAT/NET). Compare IC₅₀ values with amphetamine using HEK-293 cells expressing hDAT . In vivo microdialysis in rodent models can quantify extracellular dopamine levels in the nucleus accumbens post-administration (dose: 1–10 mg/kg i.p.) . Structural modeling (AutoDock Vina) predicts binding poses in DAT’s active site, highlighting steric clashes due to the β-methyl group .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Perform systematic meta-analysis of existing studies (e.g., PubChem, CAS Common Chemistry) , focusing on variables like:

  • Dose-response curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Assay variability : Compare in vitro (CHO cells expressing human receptors) vs. in vivo (Sprague-Dawley rats) results.
  • Purity : Cross-validate results using batches with independent QC (e.g., NMR, HPLC) .

Q. What experimental designs are optimal for studying this compound’s metabolic fate and potential toxicity?

  • Methodological Answer :

  • Metabolism : Incubate with human liver microsomes (HLMs) and NADPH, identifying metabolites via UPLC-QTOF-MS. Compare CYP450 inhibition profiles (CYP2D6, CYP3A4) using fluorogenic substrates .
  • Toxicity : Conduct Ames test (TA98/TA100 strains) for mutagenicity and MTT assay in HepG2 cells (IC₅₀ for cytotoxicity). Chronic toxicity studies in zebrafish (Danio rerio) at 0.1–10 µM for 28 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylbutylamine
Reactant of Route 2
Reactant of Route 2
3-Phenylbutylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.